molecular formula C36H28N2O6 B1668944 NAPHTHOL AS-BR CAS No. 91-92-9

NAPHTHOL AS-BR

Cat. No.: B1668944
CAS No.: 91-92-9
M. Wt: 584.6 g/mol
InChI Key: AXUHYNGMYQMRRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthol AS-BR can be synthesized through the reaction of 3-hydroxy-2-naphthoic acid with aniline under specific conditions. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the anilide bond .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-BR undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Naphthol AS-BR exerts its effects primarily through its role as a substrate in enzymatic reactions. It interacts with phosphatases, leading to the hydrolysis of phosphate groups. This interaction is crucial for its use in histochemical staining, where it helps visualize enzyme activity in biological tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthol AS-BR is unique due to its specific structure, which allows it to act as a versatile coupling component in dye synthesis and as a substrate in enzymatic reactions. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance .

Properties

IUPAC Name

3-hydroxy-N-[4-[4-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2O6/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUHYNGMYQMRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O)OC)NC(=O)C5=CC6=CC=CC=C6C=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059033
Record name 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-
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Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-92-9
Record name N,N′-(3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diyl)bis[3-hydroxy-2-naphthalenecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 37575
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtanilide BR
Source DTP/NCI
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Record name Naphtanilide BR
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Record name 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dihydroxy-N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)di-2-naphthamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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